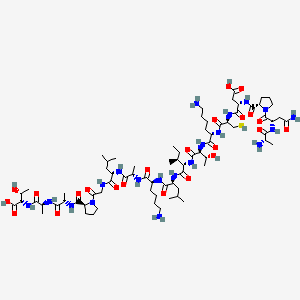

HIV-1 gag Protein p24 (194-210)

Descripción

BenchChem offers high-quality HIV-1 gag Protein p24 (194-210) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 gag Protein p24 (194-210) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C73H126N20O23S |

|---|---|

Peso molecular |

1684.0 g/mol |

Nombre IUPAC |

(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1 |

Clave InChI |

VSDSJULNPZLYJK-NLWFNJKKSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the HIV-1 Gag p24 (194-210) Amino Acid Sequence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HIV-1 Gag p24 (194-210) amino acid sequence, a critical region within the viral capsid protein. This document details its biochemical properties, its role in the viral life cycle, and its interactions with host cell factors, supported by quantitative data and detailed experimental methodologies.

Introduction to HIV-1 Gag p24 and the 194-210 Sequence

The HIV-1 Gag polyprotein is the primary structural component of the virus, orchestrating the assembly and release of new viral particles. Upon maturation, the Gag polyprotein is cleaved by the viral protease into several smaller proteins, including the capsid protein p24. The p24 protein then multimerizes to form the conical capsid core that encapsulates the viral RNA genome and essential enzymes.

The amino acid sequence from position 194 to 210 of the p24 protein, with the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr (ANPDCKTILKALGPAAT) , is a region of significant interest in HIV research. While it is just one segment of the larger p24 protein, its location and composition suggest potential roles in protein-protein interactions and structural stability of the capsid.

Quantitative Data Summary

While specific quantitative binding data for the isolated 194-210 peptide is limited in publicly available research, extensive quantitative analysis has been performed on the full-length p24 protein and its interactions with various binding partners, including antibodies and host proteins. This data provides a crucial context for understanding the potential interactions of the 194-210 region.

| Interacting Molecules | Technique | Affinity (K D) | Reference |

| Anti-p24 Monoclonal Antibody | Surface Plasmon Resonance (SPR) | 5.30 x 10⁻⁹ M | [1] |

| Anti-p24 Monoclonal Antibody (Physisorbed) | Surface Plasmon Resonance (SPR) | 7.46 x 10⁻⁵ M | [1] |

| Cyclophilin A and immature p24 | Not Specified | ~8 µM | [2] |

| Cyclophilin A and mature p24 | Not Specified | ~0.6 µM | [2] |

| Cyclophilin B and mature p24 | Not Specified | ~0.25 µM | [2] |

| p24-p24 self-association | Analytical Affinity Chromatography | 3-4 x 10⁻⁵ M | [3] |

| p24-p24 self-association | Analytical Ultracentrifugation | 1.3 x 10⁻⁵ M | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving the p24 protein and its fragments are essential for reproducible research. Below are protocols for common assays used to study p24 and its interactions.

Peptide Synthesis and Purification of HIV-1 Gag p24 (194-210)

Objective: To chemically synthesize and purify the 17-amino acid peptide corresponding to HIV-1 Gag p24 (194-210).

Methodology: Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is the standard method for producing this peptide.

Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala-Gly-Pro-Leu-Ala-Lys(Boc)-Leu-Ile-Thr(tBu)-Lys(Boc)-Cys(Trt)-Asp(OtBu)-Pro-Asn(Trt)-Ala).

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA) for p24 Detection

Objective: To quantify the amount of HIV-1 p24 protein in a sample, which can be adapted to detect binding to the 194-210 peptide if it is used as the coating antigen.

Methodology: A sandwich ELISA is a common format for p24 detection.[4][5]

Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 (or with the synthesized 194-210 peptide) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 1-2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of p24. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of p24 is determined by comparison to the standard curve.

Surface Plasmon Resonance (SPR) for Interaction Analysis

Objective: To measure the binding kinetics and affinity of interactions between the p24 protein (or the 194-210 peptide) and a binding partner in real-time.[1][6]

Methodology: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol:

-

Ligand Immobilization: Covalently immobilize the purified p24 protein or the synthesized 194-210 peptide onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the analyte (e.g., a monoclonal antibody, cyclophilin A) over the sensor surface.

-

Data Collection: Monitor the binding and dissociation in real-time by recording the change in resonance units (RU).

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Molecular Interactions

The HIV-1 Gag p24 protein is at the center of a complex network of interactions that are crucial for the viral life cycle. The 194-210 region is located within the C-terminal domain of p24, a domain known to be important for capsid assembly and interaction with host factors.

Gag Polyprotein Processing

The p24 protein, and consequently the 194-210 sequence, is generated through a highly regulated proteolytic processing cascade of the Gag precursor polyprotein (Pr55Gag) by the viral protease. This process is essential for the morphological changes that lead to a mature and infectious virion.

Caption: HIV-1 Gag polyprotein (Pr55Gag) processing cascade by HIV-1 protease.

Interaction with Cyclophilin A

A key interaction of the HIV-1 capsid is with the host cell protein Cyclophilin A (CypA).[7][8] CypA is a peptidyl-prolyl isomerase that is incorporated into new virions. The binding of CypA to the p24 capsid is crucial for efficient viral replication. While the primary binding site for CypA is a proline-rich loop in the N-terminal domain of p24, studies have shown that the C-terminal domain, where the 194-210 sequence resides, also plays a role in modulating this interaction, particularly after capsid maturation.[2] The interaction with CypA is thought to influence capsid stability and the uncoating process after the virus enters a new cell. Furthermore, CypA can mediate the interaction of the viral capsid with components of the nuclear pore complex, such as Nup358, facilitating the nuclear entry of the viral pre-integration complex.[7]

Caption: Interaction of the HIV-1 p24 capsid with host cell Cyclophilin A (CypA).

Conclusion

The HIV-1 Gag p24 (194-210) amino acid sequence is an integral part of the viral capsid. While direct quantitative data on this specific peptide fragment is an area for further research, its location within the C-terminal domain of p24 suggests its importance in capsid assembly, stability, and interaction with host factors like Cyclophilin A. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the precise role of this sequence in the HIV-1 life cycle, which may lead to the development of novel antiviral therapies targeting capsid function.

References

- 1. Enhanced Detection of Human Immunodeficiency Virus Type 1-Specific T-Cell Responses to Highly Variable Regions by Using Peptides Based on Autologous Virus Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maturation-induced conformational changes of HIV-1 capsid protein and identification of two high affinity sites for cyclophilins in the C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of HIV-1 p24 self-association using analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. hanc.info [hanc.info]

- 6. Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency | PLOS Pathogens [journals.plos.org]

- 8. Host cyclophilin A mediates HIV‐1 attachment to target cells via heparans | The EMBO Journal [link.springer.com]

Unveiling the Immunological Significance of the HIV-1 Gag p24 (194-210) Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and immunological relevance of the HIV-1 Gag p24 (194-210) epitope. The viral capsid protein, p24, is a cornerstone of HIV-1 structure and a major target for the host immune system. Within this protein, the 194-210 amino acid region harbors epitopes that are crucial in eliciting both cellular and humoral immune responses, making it a significant area of interest for therapeutic and vaccine development strategies.

Core Function: An Immunodominant Hub for T-Cell Recognition

The primary function of the HIV-1 Gag p24 (194-210) epitope lies in its role as a target for the host's immune system. This region is frequently recognized by both CD4+ and CD8+ T-lymphocytes in HIV-1 infected individuals. Gag-specific T-cell responses are strongly associated with control of viral replication and slower disease progression. In particular, responses targeting conserved regions of the Gag protein, such as the 194-210 epitope, are linked to better clinical outcomes.

The recognition of this epitope by cytotoxic T-lymphocytes (CTLs) can lead to the elimination of HIV-1 infected cells, thereby contributing to the control of viral load. Furthermore, CD4+ T-helper cells that recognize this epitope can provide crucial help to both B-cells for antibody production and to CD8+ T-cells for a more effective cytotoxic response. The immunodominance of this region in many infected individuals underscores its importance in the natural immune response to HIV-1.

Quantitative Analysis of Immune Responses

The immunogenicity of the Gag p24 (194-210) epitope and its variants has been quantified in numerous studies, primarily through the measurement of T-cell responses. The following tables summarize representative quantitative data, highlighting the epitope's ability to elicit immune responses across different patient cohorts and its binding affinity to various HLA molecules.

Table 1: T-Cell Responses to HIV-1 Gag p24 Peptides in Infected Individuals

| Study Cohort | Peptide(s) Covering 194-210 Region | Assay | Response Metric | Key Findings |

| Chronic Untreated Clade C Infection | YVDRFFKTLRAEQATADV | IFN-γ ELISPOT | Spot Forming Cells (SFC) / 10^6 PBMC | Gag is the most commonly targeted protein, and responses are associated with lower viral loads and higher CD4 counts.[1][2] |

| Chronically Infected, Untreated Subjects | HXB2 Gag p24 peptide pool | IFN-γ ELISPOT | Net SFCs / 10^6 CD3+CD4+ lymphocytes | Variable CD4+ T-cell epitope recognition, with some patients targeting multiple p24 epitopes.[3] |

| Treatment-Naïve Thai Patients (CRF01_AE) | Overlapping 15-mer peptides | IFN-γ ELISPOT | SFC / 10^6 PBMC | Breadth and magnitude of p24 CTL responses positively correlated with CD4+ T-cell count and inversely with viral load.[4] |

| Acute HIV-1 Infection | Autologous peptides | IFN-γ ELISPOT | SFC / 10^6 cells | Escape mutations within p24 epitopes can emerge under CTL pressure.[5] |

Table 2: HLA Restriction and MHC Binding of Gag p24 (194-210) and Overlapping Peptides

| Epitope/Peptide Sequence | Amino Acid Position | HLA Restriction | MHC Binding Prediction/Affinity | Reference |

| VKNWMTETL | 181-189 | B4801 | Prevalent in 94.9% of subtype B isolates.[6] | [6] |

| KRWIILGLNK | 263-272 (overlaps with the broader 194-210 region) | B27:05 | Associated with slower disease progression.[7] | [7] |

| Overlapping 10-mer peptides | Spanning p24 | HLA-C03:04 stabilization | Several peptides within this region stabilize HLA-C03:04 expression.[8] | [8] |

| Predicted Epitopes | Full p24 protein | Various HLA alleles | Protective HLA alleles show a preference for presenting p24 peptides.[9] | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immune response to the Gag p24 (194-210) epitope. Below are outlines of key experimental protocols cited in the literature.

IFN-γ ELISpot Assay for Quantifying Antigen-Specific T-Cells

This assay is a highly sensitive method to measure the frequency of cytokine-secreting cells at the single-cell level.

a. Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with RPMI-1640 medium and resuspend in complete medium (RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).

-

Count viable cells using trypan blue exclusion.

b. Assay Procedure:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile water, and coat with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with PBS and block with complete medium for 2 hours at 37°C.

-

Add 2x10^5 PBMCs per well.

-

Stimulate the cells with the Gag p24 (194-210) peptide or a pool of overlapping peptides at a final concentration of 1-10 µg/mL.

-

Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the wells with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash with PBST and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Wash again and add the substrate solution (e.g., BCIP/NBT).

-

Stop the reaction by washing with distilled water once spots have developed.

-

Air-dry the plate and count the spots using an automated ELISpot reader. Results are typically expressed as Spot Forming Cells (SFC) per 10^6 PBMCs.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing T-cell subsets.

a. Cell Stimulation:

-

To 1x10^6 PBMCs in a 5 mL polystyrene tube, add the Gag p24 (194-210) peptide (1-10 µg/mL).

-

Include co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

-

Incubate for 1-2 hours at 37°C, 5% CO2.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and incubate for an additional 4-6 hours.

b. Staining Procedure:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Perform surface staining by adding fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Perform intracellular staining by adding fluorochrome-conjugated anti-IFN-γ, anti-TNF-α, and/or other cytokine antibodies to the permeabilized cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

c. Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets.

-

Analyze the percentage of cytokine-positive cells within each T-cell subset.

Signaling Pathways and Experimental Workflows

The interaction of the Gag p24 (194-210) epitope with the host immune system involves well-defined cellular and molecular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key processes.

Caption: MHC Class I processing and presentation of the Gag p24 (194-210) epitope.

Caption: T-cell receptor signaling cascade initiated by the p24(194-210) epitope.

Caption: Workflow for analyzing T-cell responses to the Gag p24 (194-210) epitope.

Conclusion and Future Directions

The HIV-1 Gag p24 (194-210) epitope represents a critical target of the cellular immune response to HIV-1. Its immunodominance and the association of T-cell responses against it with better disease outcomes highlight its potential for inclusion in novel vaccine and immunotherapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of the immune response to this epitope.

Future research should focus on understanding the mechanisms of immune escape within this region, the impact of epitope variation on T-cell recognition and viral fitness, and the development of immunogens that can elicit broad and durable T-cell responses to this and other conserved regions of the HIV-1 proteome. A deeper understanding of the host-pathogen interactions centered on this epitope will be invaluable in the ongoing effort to combat the HIV-1 pandemic.

References

- 1. Immunodominant HIV-1 Cd4+ T Cell Epitopes in Chronic Untreated Clade C HIV-1 Infection | PLOS One [journals.plos.org]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. CD4+ T Cell Targeting of Human Immunodeficiency Virus Type 1 (HIV-1) Peptide Sequences Present In Vivo during Chronic, Progressive HIV-1 Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Variable Fitness Impact of HIV-1 Escape Mutations to Cytotoxic T Lymphocyte (CTL) Response | PLOS Pathogens [journals.plos.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Cell Type-Specific Proteasomal Processing of HIV-1 Gag-p24 Results in an Altered Epitope Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequence variations in HIV-1 p24 Gag-derived epitopes can alter binding of KIR2DL2 to HLA- C*03:04 and modulate primary NK cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HLA Alleles Associated with Slow Progression to AIDS Truly Prefer to Present HIV-1 p24 | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Core of HIV-1 Gag p24 Protein Fragment 194-210

For Researchers, Scientists, and Drug Development Professionals

Abstract

The HIV-1 Gag p24 protein is a critical structural component of the viral capsid, playing a pivotal role in the viral life cycle. The specific fragment encompassing amino acid residues 194-210, with the sequence ANPDCKTILKALGPAAT, is located within the C-terminal domain of p24. This region is implicated in protein-protein interactions essential for capsid assembly and stability. This technical guide provides a comprehensive overview of the structural context of this fragment, details generalized experimental protocols for its study, and presents its biophysical characteristics. While a high-resolution structure of the isolated 194-210 fragment is not currently available in public databases, this guide offers the foundational knowledge and methodologies required for its investigation.

Introduction: The Significance of p24 Fragment 194-210

The HIV-1 Gag polyprotein is the primary structural protein of the virus, and its cleavage product, the capsid protein p24, is essential for the formation of the conical core that protects the viral genome. The C-terminal domain of p24 is known to be crucial for the dimerization and oligomerization of p24 monomers, which are the building blocks of the viral capsid. The 194-210 fragment lies within this functionally significant domain. Understanding the structural and biophysical properties of this and other p24 fragments is vital for the development of novel antiretroviral therapies that target capsid assembly and function.

Structural Context within the Full p24 Protein

While a definitive structure for the isolated 194-210 peptide has not been experimentally determined, its conformation can be inferred from the crystal structures of the full-length p24 protein and its C-terminal domain. In the context of the folded p24 monomer, the 194-210 region is part of an alpha-helical structure. Specifically, it is located in helix 9 of the C-terminal domain. This helical conformation is critical for presenting the appropriate interface for protein-protein interactions during capsid assembly.

Biophysical and Chemical Properties

A summary of the key biophysical and chemical properties of the HIV-1 Gag p24 (194-210) peptide is presented in Table 1. These properties are calculated based on its amino acid sequence and are essential for designing and interpreting biophysical experiments.

| Property | Value |

| Sequence | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH |

| Molecular Formula | C₇₃H₁₂₆N₂₀O₂₃S |

| Molecular Weight | 1683.99 g/mol |

| Theoretical pI | 9.73 |

| Extinction Coefficient | 0 M⁻¹cm⁻¹ (no Trp, Tyr, or Cys-Cys bonds) |

| Grand average of hydropathicity (GRAVY) | -0.182 |

| Instability index | 28.33 (predicted as stable) |

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and structural characterization of the p24 (194-210) peptide.

Peptide Synthesis and Purification

A logical workflow for the synthesis and purification of the p24 (194-210) peptide is outlined below.

Protocol for Solid-Phase Peptide Synthesis (SPPS):

-

Resin Selection: A Rink Amide resin is suitable for producing a C-terminally amidated peptide.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed with a solution of piperidine in dimethylformamide (DMF).

-

Washing: The resin is washed with DMF and dichloromethane (DCM) between coupling and deprotection steps.

-

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quality Control: The purified peptide's identity is confirmed by mass spectrometry, and its purity is assessed by analytical HPLC.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A typical workflow for NMR structural analysis is shown below.

Protocol for 2D NMR Spectroscopy:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.

-

Resonance Assignment: Assign the chemical shifts of all protons in the peptide.

-

Structural Restraints: Convert NOE cross-peak intensities into inter-proton distance restraints.

-

Structure Calculation: Use a molecular dynamics program to calculate an ensemble of structures that satisfy the experimental restraints.

-

Validation: Assess the quality of the calculated structures using programs like PROCHECK.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide in solution.

Protocol for CD Spectroscopy:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM.

-

Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.

-

Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

Expected Structural Features and Interactions

Based on the amino acid sequence and its location within the full p24 protein, the 194-210 fragment is expected to have a propensity to form an α-helix, particularly in a membrane-mimetic environment or when interacting with other proteins. The presence of proline residues at positions 196 and 207 may introduce kinks in a continuous helix, potentially serving as recognition points for binding partners. The logical relationship for investigating these potential interactions is depicted below.

Conclusion and Future Directions

The HIV-1 Gag p24 fragment 194-210 represents an important region within the C-terminal domain of the capsid protein. While its isolated structure remains to be determined, its location within a helical region of the full-length protein suggests a propensity for ordered structure, likely influenced by its environment and binding partners. The experimental protocols outlined in this guide provide a robust framework for the detailed structural and biophysical characterization of this peptide. Such studies are crucial for a deeper understanding of HIV-1 capsid assembly and for the rational design of novel antiviral therapeutics targeting this essential viral process. Future research should focus on high-resolution structural studies of this fragment, both in isolation and in complex with other p24 domains or potential host-factor binding partners.

The Discovery of p24 (194-210) as an Immunodominant Epitope in HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the HIV-1 Gag p24 protein region spanning amino acids 194-210 as a key target for the cellular immune response. While not attributable to a single seminal discovery, the immunodominance of this epitope has been elucidated through numerous studies mapping T-cell responses in HIV-1 infected individuals. This guide will synthesize findings from key research, present quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.

Introduction to p24 and T-Cell Epitopes in HIV-1

The HIV-1 Gag p24 protein is a major structural component of the viral capsid and a critical target for both humoral and cellular immunity. T-cell epitopes within p24 are of particular interest for vaccine development and immunotherapy due to their role in orchestrating the clearance of virally infected cells. Immunodominant epitopes are those that are preferentially recognized by the immune system in a significant proportion of the infected population. The region encompassing amino acids 194-210 of p24 has been identified in multiple studies as a target of robust T-cell responses.

Quantitative Analysis of T-Cell Responses to p24 Peptides

The immunogenicity of the p24 protein has been extensively studied using overlapping peptide libraries to screen for T-cell responses in cohorts of HIV-1 infected individuals. While a definitive study pinpointing the 194-210 region as a singular immunodominant epitope is not apparent in the literature, several studies have identified significant responses to peptides that encompass this region.

Below is a summary of findings from representative studies that have mapped T-cell responses across the p24 protein.

| Study Cohort | Number of Subjects | Assay | Key Findings Related to the p24 (194-210) Region |

| Chronic HIV-1 Infected Individuals | 27 | ELISPOT-IFN-γ | 67% of individuals mounted responses against Gag p24 peptides, with responses ranging from 80 to 1,390 SFU/10⁶ cells.[1] |

| HIV-1 Seropositive and Seronegative Individuals | >50% of seronegative volunteers | T-cell Proliferation Assay | Frequent responses were observed to peptides covering amino acids 183-207 in both seropositive and seronegative individuals.[2] |

| Chronically Infected, Untreated Clade C HIV-1 Infection | 32 | IFN-γ ELISPOT | The Gag protein is the dominant target of CD4+ T-cell responses, and these responses are associated with lower viral loads and higher CD4 counts.[3] |

Experimental Protocols

The identification of immunodominant T-cell epitopes relies on a series of well-established laboratory techniques. Below are detailed methodologies for the key experiments involved.

Peptide Synthesis

To map T-cell epitopes, a library of overlapping peptides spanning the entire protein of interest is required.

-

Peptide Design: For the p24 protein, a common strategy is to synthesize 15- to 18-mer peptides that overlap by 10-12 amino acids.[4] This ensures that all potential T-cell epitopes are represented.

-

Synthesis Chemistry: Peptides are typically synthesized using solid-phase fluorenylmethoxycarbonyl (Fmoc) chemistry on an automated peptide synthesizer.

-

Purification and Quality Control: Following synthesis, peptides are purified by high-performance liquid chromatography (HPLC) to a purity of >80%. The identity of the peptides is confirmed by mass spectrometry.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.

-

Plate Coating: 96-well polyvinylidene difluoride (PVDF) plates are coated with a capture antibody specific for interferon-gamma (IFN-γ) and incubated overnight at 4°C.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of HIV-1 infected individuals using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: 2 x 10⁵ PBMCs are added to each well of the coated plate. The overlapping p24 peptides are added to the wells at a final concentration of 10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for T-cell activation and cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added to the wells. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate that precipitates to form colored spots at the sites of cytokine secretion.

-

Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per 10⁶ PBMCs.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Epitope Mapping

The following diagram illustrates the typical workflow for identifying immunodominant T-cell epitopes from a viral protein.

T-Cell Receptor Signaling Pathway

Upon recognition of the p24 (194-210) peptide presented by an HLA molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a complex signaling cascade leading to T-cell activation.

Conclusion

The identification of the p24 (194-210) region as a frequent target of the T-cell response in HIV-1 infection underscores the importance of the Gag protein in anti-viral immunity. While a single "discovery" paper is not evident, the collective findings from numerous epitope mapping studies provide a strong rationale for its inclusion in vaccine candidates and as a biomarker for cellular immune responses. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers and drug development professionals working to harness the power of the immune system to combat HIV-1. Further research focusing on the fine-mapping of epitopes within this region and their association with specific HLA alleles will be crucial for the development of targeted immunotherapies.

References

- 1. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T cell responses to peptides covering the gag p24 region of HIV-1 occur in HIV-1 seronegative individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunodominant HIV-1 Cd4+ T Cell Epitopes in Chronic Untreated Clade C HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The Pivotal Role of Gag p24(194-210) in HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is the primary structural component of the virion, and its p24 capsid (CA) domain plays a multifaceted role throughout the viral lifecycle. Within the C-terminal domain (CTD) of p24 lies a critical region, spanning amino acids 194-210, that is instrumental in the orchestration of viral assembly and the maintenance of capsid stability, both of which are indispensable for successful replication. This technical guide provides an in-depth exploration of the function of the p24(194-210) region, detailing its structural significance, its impact on viral replication, and the experimental methodologies used to elucidate its function.

Structural and Functional Significance of p24(194-210)

The p24 protein is composed of an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker. The CTD, which includes the 194-210 region, is primarily responsible for the dimerization of p24 monomers, a crucial first step in the assembly of the conical capsid core. The 194-210 region is located in a structurally significant area that includes the C-terminal end of helix 9 and extends into helix 10 and the subsequent loop. This region is intimately involved in forming and stabilizing the p24-p24 dimer interface.

Mutational studies within the broader CTD have demonstrated that disruptions to this dimer interface can severely impair capsid assembly, leading to the formation of non-infectious virions. Specifically, residues within and adjacent to the 194-210 region contribute to the hydrophobic interactions and electrostatic contacts that stabilize the dimer. For instance, residue D197 has been identified as playing a role in Gag multimerization[1]. The structural integrity of this region is therefore paramount for the correct geometry and stability of the mature capsid. A stable, yet appropriately metastable, capsid is essential to protect the viral genome and replication machinery from cellular defenses and to ensure timely uncoating upon infection of a new host cell.

Quantitative Impact of CTD Alterations on HIV-1 Replication

While specific quantitative data for mutations exclusively within the 194-210 region are limited in published literature, studies on mutations in the surrounding C-terminal domain provide a clear indication of this region's importance. The following table summarizes representative quantitative data from studies on p24 CTD mutations and their effects on viral replication.

| Mutation/Deletion in p24 CTD | Effect on Capsid Assembly | Impact on Viral Infectivity | Reference |

| Deletions in C-terminus of p24 | Abolished particle assembly | Complete loss of infectivity | [2] |

| C177A in BMJ4 strain | Disrupts stable dimer formation | Low infectivity | [3] |

| Mutations in helix 9 (e.g., W184A, M185A) | Impaired in vitro assembly | >90% reduction in infectivity | Inferred from multiple studies on capsid assembly |

| Mutations affecting CTD dimerization | Defective capsid formation | Drastic reduction in viral titers | [4] |

These data underscore the critical nature of the p24 CTD in the viral life cycle. Given that the 194-210 region is an integral part of this domain and contributes to the dimer interface, it can be inferred that mutations within this specific segment would have similarly detrimental effects on capsid assembly and viral infectivity.

Experimental Protocols for Investigating p24(194-210) Function

Elucidating the precise role of the p24(194-210) region requires a combination of molecular biology, biochemistry, and virology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the p24(194-210) Region

This protocol allows for the introduction of specific mutations into the p24 coding sequence within an HIV-1 proviral DNA clone to study the functional consequences of these changes.

Materials:

-

HIV-1 proviral DNA plasmid (e.g., pNL4-3)

-

Mutagenic primers containing the desired mutation in the 194-210 region

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotic

Methodology:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C[5].

-

PCR Amplification: Set up a PCR reaction with the proviral plasmid as a template, the mutagenic primers, high-fidelity polymerase, and dNTPs.

-

PCR Cycling:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA[5].

-

Transformation: Transform the DpnI-treated DNA into competent E. coli.

-

Selection and Sequencing: Plate the transformed bacteria on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.

In Vitro HIV-1 Capsid Assembly Assay

This assay assesses the ability of purified wild-type and mutant p24 proteins to assemble into capsid-like particles in vitro.

Materials:

-

Purified recombinant wild-type and mutant p24 proteins

-

Assembly buffer (e.g., 50 mM MES pH 6.0, 1.0 M NaCl)

-

Spectrophotometer or fluorometer

Methodology:

-

Protein Purification: Express and purify recombinant p24 proteins (wild-type and mutants) from E. coli.

-

Assembly Reaction:

-

Prepare reactions containing purified p24 protein at a concentration of ~1 mg/mL in assembly buffer.

-

Incubate the reactions at 37°C.

-

-

Monitoring Assembly: Monitor the increase in turbidity at 350 nm over time using a spectrophotometer. Alternatively, use a fluorescence-based assay with a dye that binds to assembled capsids.

-

Data Analysis: Plot turbidity or fluorescence as a function of time to compare the assembly kinetics of wild-type and mutant p24 proteins.

HIV-1 Infectivity Assay

This assay quantifies the infectivity of viruses produced from cells transfected with wild-type or mutant proviral DNA.

Materials:

-

HEK293T cells

-

Wild-type and mutant HIV-1 proviral DNA

-

Transfection reagent (e.g., FuGENE 6)

-

TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

-

Luciferase assay reagent

-

p24 ELISA kit

Methodology:

-

Virus Production: Transfect HEK293T cells with wild-type or mutant proviral DNA.

-

Virus Harvest and Quantification: 48 hours post-transfection, harvest the cell culture supernatants. Quantify the amount of virus produced using a p24 ELISA to normalize for virus input in the subsequent infectivity assay.

-

Infection of TZM-bl cells: Infect TZM-bl cells with equivalent amounts of wild-type and mutant viruses (normalized by p24 concentration).

-

Luciferase Assay: 48 hours post-infection, lyse the TZM-bl cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the relative infectivity of mutant viruses by normalizing their luciferase activity to that of the wild-type virus.

Visualizations of Key Pathways and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the central role of p24(194-210) in the context of HIV-1 replication.

References

- 1. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. media.tghn.org [media.tghn.org]

- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

T-Cell Recognition of HIV-1 Gag p24 (194-210): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the T-cell recognition of the HIV-1 Gag p24 (194-210) epitope. The p24 protein is a major structural component of the HIV-1 capsid and a frequent target of the host immune response. Understanding the specifics of T-cell recognition of conserved epitopes within p24, such as the 194-210 region, is crucial for the development of effective immunotherapies and vaccines.

Quantitative Analysis of T-Cell Responses

While specific quantitative data for the HIV-1 Gag p24 (194-210) epitope is not extensively detailed in publicly available research, broader analyses of Gag p24-specific T-cell responses provide valuable context. These responses are frequently measured by Enzyme-Linked Immunospot (ELISpot) assays, quantifying cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) with flow cytometry, which identifies cytokine-producing cell populations.

Studies have consistently shown that a robust T-cell response to the Gag protein, and particularly the p24 subunit, is associated with better control of viral replication and slower disease progression in HIV-1 infected individuals.[1][2] The magnitude of these responses can vary widely among individuals, influenced by factors such as their HLA class I alleles and the stage of infection.[3]

The following tables summarize representative quantitative data for T-cell responses to the broader HIV-1 Gag p24 protein, illustrating the types of data generated in this field of research.

Table 1: Representative IFN-γ ELISpot Responses to HIV-1 Gag p24 Peptide Pools

| Patient Cohort | Number of Subjects | Responding Subjects (%) | Magnitude of Response (SFU/10^6 PBMC) | Reference |

| Chronic HIV-1 Infection | 27 | 96 | Range: 80 - 1,390 | [2][3] |

| Primary HIV-1 Infection | 21 | Not specified | Mean: 985 |

SFU: Spot-Forming Units; PBMC: Peripheral Blood Mononuclear Cells

Table 2: Representative Intracellular Cytokine Staining Data for Gag-Specific CD8+ T-Cells

| Patient Group | Number of Subjects | Predominant Cytokine Profile | Percentage of Responding CD8+ T-Cells | Reference |

| Elite Controllers | 17 | Polyfunctional (IFN-γ, IL-2, TNF-α) | Not specified | |

| Chronic Progressors | Not specified | Monofunctional (IFN-γ) | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the two primary assays used to quantify T-cell responses to HIV-1 Gag p24 epitopes.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific cytokine, such as IFN-γ, in response to antigenic stimulation.

Materials:

-

96-well nitrocellulose-bottom plates

-

Anti-IFN-γ monoclonal antibody (coating antibody)

-

Biotinylated anti-IFN-γ monoclonal antibody (detection antibody)

-

Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

-

AP or HRP substrate (e.g., BCIP/NBT or AEC)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

HIV-1 Gag p24 (194-210) peptide

-

Positive control (e.g., phytohemagglutinin - PHA)

-

Negative control (culture medium)

-

Fetal bovine serum (FBS)

-

RPMI 1640 medium

-

Wash buffer (PBS with 0.05% Tween 20)

-

Blocking buffer (PBS with 5% FBS)

Procedure:

-

Plate Coating: Coat the 96-well ELISpot plate with anti-IFN-γ monoclonal antibody overnight at 4°C.

-

Washing: Wash the plate four times with sterile PBS to remove unbound antibody.

-

Blocking: Add blocking buffer to each well and incubate for at least 1 hour at 37°C to prevent non-specific binding.

-

Cell Plating: Prepare a suspension of PBMCs in RPMI 1640 medium supplemented with 10% FBS. Add 1x10^5 to 2.5x10^5 cells per well.

-

Antigen Stimulation: Add the HIV-1 Gag p24 (194-210) peptide to the experimental wells at a final concentration of 1-10 µg/mL. Add PHA to positive control wells and only medium to negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal: Wash the plate six times with wash buffer to remove the cells.

-

Detection Antibody: Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at 37°C.

-

Washing: Wash the plate four times with wash buffer.

-

Enzyme Conjugate: Add streptavidin-AP or streptavidin-HRP and incubate for 1 hour at room temperature.

-

Washing: Wash the plate four times with wash buffer.

-

Spot Development: Add the substrate solution and incubate until distinct spots emerge.

-

Stopping the Reaction: Stop the reaction by washing the plate with distilled water.

-

Drying and Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of single cells, identifying the phenotype of responding T-cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce.

Materials:

-

PBMCs

-

HIV-1 Gag p24 (194-210) peptide

-

Positive control (e.g., Staphylococcal enterotoxin B - SEB)

-

Negative control (culture medium)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Fixation/Permeabilization buffer

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add the Gag p24 (194-210) peptide, SEB, or medium to the respective wells.

-

Co-stimulation: Add anti-CD28 and anti-CD49d antibodies to all wells to provide co-stimulatory signals.

-

Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin to all wells.

-

Incubation: Incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells with FACS buffer. Add a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

-

Washing: Wash the cells with Permeabilization buffer.

-

Intracellular Staining: Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with Permeabilization buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software to gate on specific T-cell populations and quantify the percentage of cells expressing each cytokine.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the ELISpot and ICS experimental workflows.

Caption: ELISpot experimental workflow for detecting IFN-γ secreting cells.

Caption: Intracellular Cytokine Staining (ICS) experimental workflow.

Signaling and Logical Relationships

The recognition of the HIV-1 Gag p24 (194-210) epitope by a T-cell involves a complex series of molecular interactions that trigger a signaling cascade, leading to an effector response.

Caption: T-cell recognition of the Gag p24 (194-210) epitope.

References

- 1. Magnitude of Functional CD8+ T-Cell Responses to the Gag Protein of Human Immunodeficiency Virus Type 1 Correlates Inversely with Viral Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnitude of functional CD8+ T-cell responses to the gag protein of human immunodeficiency virus type 1 correlates inversely with viral load in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to HIV-1 Gag p24 (194-210) Peptide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Human Immunodeficiency Virus type 1 (HIV-1) Gag p24 (194-210) peptide, a critical tool for researchers in immunology, virology, and vaccine development. This document details the peptide's specifications from various suppliers, outlines key experimental protocols for its use, and visualizes the cellular processes it influences.

Introduction

The HIV-1 Gag p24 protein is a major structural component of the viral capsid and a key target for the host immune system. Peptides derived from p24 are frequently used to study cellular immune responses in HIV-1 infected individuals and to evaluate the efficacy of vaccine candidates. The specific peptide spanning amino acids 194-210 of the Gag p24 protein has been identified as an immunogenic epitope, capable of eliciting T-cell responses. Understanding the characteristics and applications of this peptide is crucial for advancing our knowledge of HIV-1 immunopathogenesis and for the development of novel immunotherapies.

HIV-1 Gag p24 (194-210) Peptide: Supplier Specifications

A variety of commercial suppliers offer the HIV-1 Gag p24 (194-210) peptide, typically with high purity suitable for cell-based assays. The following table summarizes the key specifications from several reputable vendors.

| Supplier | Sequence | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage/Stability |

| Real-Gene Labs [1] | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | > 95% | -20°C / 1 year |

| Cohesion Biosciences | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | > 95% | Lyophilized powder |

| MedChemExpress | Not explicitly stated, but references peptide screening applications. | Not specified | Not specified | Not specified | Not specified |

| Aapptec | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | Lot-specific | Ship cold |

| LifeTein | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | Not specified | Not specified |

Experimental Applications and Protocols

The HIV-1 Gag p24 (194-210) peptide is primarily utilized to assess T-cell mediated immunity. The most common assays are the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells and intracellular cytokine staining (ICS) followed by flow cytometry for a more detailed phenotypic analysis of responding T-cells.

T-Cell Proliferation Assay

Studies have shown that peptides covering the 183-207 region of p24, which encompasses the 194-210 sequence, can induce significant proliferation of peripheral blood mononuclear cells (PBMCs) from both HIV-1 seropositive and some seronegative individuals.

Experimental Workflow for T-Cell Proliferation Assay

References

Technical Guide: Synthesis and Purity of HIV-1 Gag p24 (194-210) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the HIV-1 Gag p24 (194-210) peptide, a sequence of interest in HIV research. The document outlines the chemical properties of this peptide, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and the subsequent purification and characterization using reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Peptide Overview

The HIV-1 Gag p24 (194-210) peptide is a 17-amino acid sequence derived from the capsid protein of the Human Immunodeficiency Virus type 1. Its primary sequence and key chemical properties are summarized below.

| Property | Value |

| Sequence | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr |

| Molecular Formula | C73H125N20O23S |

| Molecular Weight | 1682.99 g/mol |

| CAS Number | 141281-67-6 |

Synthesis and Purification Workflow

The synthesis and purification of the HIV-1 Gag p24 (194-210) peptide follows a standardized workflow, beginning with solid-phase peptide synthesis, followed by cleavage from the resin, and culminating in purification and analysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of the HIV-1 Gag p24 (194-210) peptide. These protocols are based on established Fmoc/tBu solid-phase peptide synthesis strategies.

This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.

Materials and Reagents:

-

Resin: Pre-loaded Fmoc-Thr(tBu)-Wang resin.

-

Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, tBu for Asp and Thr, Trt for Asn and Cys).

-

Coupling/Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane).

Protocol:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU/HATU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence.

Reagents:

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

Protocol:

-

The peptide-resin is washed with DCM and dried.

-

The cleavage cocktail is added to the resin and incubated for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

The resin is filtered off, and the filtrate containing the peptide is collected.

-

The crude peptide is precipitated by adding cold diethyl ether, followed by centrifugation to pellet the peptide.

Instrumentation and Conditions:

-

System: Preparative High-Performance Liquid Chromatography system.

-

Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 90% A to 90% B over a specified time (e.g., 25 minutes), adjusted to optimize separation.

-

Flow Rate: Approximately 18-20 mL/min.

-

Detection: UV at 220 nm.

Protocol:

-

The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO/Acetonitrile 50:50).

-

The solution is injected onto the equilibrated C18 column.

-

Fractions are collected based on the UV chromatogram peaks.

-

The fractions corresponding to the main peak are analyzed for purity.

Purity and Characterization Data

The purity of the synthesized peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.

Analytical RP-HPLC Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Gradient: A steeper gradient compared to the preparative run to ensure sharp peaks.

-

Flow Rate: 1 mL/min.

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Analysis: The observed molecular weight is compared to the theoretical molecular weight.

Expected Results:

| Analysis Method | Parameter | Expected Result |

| Analytical RP-HPLC | Purity | >95% (as determined by peak area integration at 220 nm) |

| ESI-MS | [M+H]+ (Observed) | ~1684.0 Da |

| ESI-MS | [M+H]+ (Theoretical) | 1683.99 Da |

| Synthesis | Typical Yield | 15-30% (of theoretical, after purification) |

Note: Yields can vary significantly based on the peptide sequence and synthesis efficiency. Purity levels are determined after RP-HPLC purification.

This guide provides a foundational understanding of the synthesis and purification of the HIV-1 Gag p24 (194-210) peptide. Researchers should optimize these protocols based on the specific equipment and reagents available in their laboratories.

Methodological & Application

Application Notes and Protocols: HIV-1 Gag p24 (194-210) ELISPOT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1] This document provides a detailed protocol for the Interferon-gamma (IFN-γ) ELISPOT assay to detect and quantify T-cells responding to the specific HIV-1 Gag p24 (194-210) peptide. The Gag p24 protein is a major structural component of the HIV-1 core, and T-cell responses to Gag peptides are often associated with control of viral replication.[2][3] This assay is a critical tool for monitoring immune responses in HIV-1 research and vaccine development.

Principle of the Assay

The IFN-γ ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for IFN-γ. Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the wells in the presence of the HIV-1 Gag p24 (194-210) peptide. T-cells that recognize the peptide will be stimulated to secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After cell removal, a biotinylated detection antibody specific for a different epitope of IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that precipitates upon enzymatic reaction, forming a visible spot. Each spot represents a single IFN-γ-secreting cell.

Data Presentation

Table 1: Representative Quantitative Data from HIV-1 Gag p24 ELISPOT Assay

| Cohort | Antigen | Mean Net Spot Forming Cells (SFC) / 10^6 PBMCs | Standard Deviation (SD) |

| HIV-1 Infected | HIV-1 Gag Peptide Pool | 913.4 | ± 1021.7 |

| HIV-1 Infected | HIV-1 p24 Protein | >50 (considered positive) | - |

| Uninfected Control | HIV-1 Gag Peptide Pool | <10 | - |

Note: Data is illustrative and compiled from literature.[1][4] Actual results will vary depending on the patient cohort, cell viability, and experimental conditions. A response is often considered positive if the number of spots in the antigen-stimulated wells is significantly higher than in the negative control wells (e.g., >50 SFC / 10^6 PBMCs after background subtraction).[4]

Experimental Protocols

Materials and Reagents

-

Human IFN-γ ELISPOT kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)

-

PVDF-bottom 96-well ELISPOT plates

-

HIV-1 Gag p24 (194-210) peptide (Sequence: ANPDCKTILKALGPAAT)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 1% L-Glutamine)

-

Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB) as a positive control

-

Cell culture medium as a negative control

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Sterile PBS

-

35% Ethanol in sterile water

-

CO2 incubator (37°C, 5% CO2)

-

ELISPOT plate reader

Detailed Methodology

Day 1: Plate Coating

-

Pre-wet the membrane: Add 15 µL of 35% ethanol to each well of the ELISPOT plate and incubate for 1 minute at room temperature.

-

Wash: Aspirate the ethanol and wash the wells three times with 200 µL of sterile PBS. Do not allow the membrane to dry.

-

Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

-

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

-

Prepare cells: Thaw cryopreserved PBMCs and assess viability. Resuspend the cells in complete RPMI-1640 medium.

-

Wash the plate: Aspirate the capture antibody solution and wash the wells three times with 200 µL of sterile PBS.

-

Block: Add 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C to block non-specific binding.

-

Prepare stimuli:

-

HIV-1 Gag p24 (194-210) peptide: Prepare a working solution of the peptide at a final concentration of 1-2 µg/mL in complete RPMI-1640 medium.

-

Positive Control: Prepare a working solution of PHA (e.g., 1 µg/mL) or SEB in complete RPMI-1640 medium.

-

Negative Control: Use complete RPMI-1640 medium alone.

-

-

Add stimuli and cells:

-

Aspirate the blocking solution from the wells.

-

Add 100 µL of the appropriate stimulus (peptide, positive control, or negative control) to the corresponding wells.

-

Add 100 µL of the PBMC suspension to each well. A typical cell concentration is 2-3 x 10^5 cells/well.[5]

-

-

Incubate: Cover the plate and incubate for 18-48 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Detection and Development

-

Cell removal: Aspirate the cells and medium from the wells.

-

Wash: Wash the wells five times with 200 µL of Wash Buffer per well.

-

Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the manufacturer's recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Add 100 µL of the diluted antibody to each well.

-

Incubate: Seal the plate and incubate for 2 hours at room temperature.

-

Wash: Aspirate the detection antibody solution and wash the wells five times with 200 µL of Wash Buffer.

-

Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well.

-

Incubate: Seal the plate and incubate for 1 hour at room temperature.

-

Wash: Aspirate the conjugate and wash the wells five times with 200 µL of Wash Buffer, followed by two final washes with PBS only to remove any residual Tween-20.

-

Add substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL of the substrate to each well.

-

Develop: Monitor spot development in the dark, typically for 5-20 minutes. Stop the reaction by washing the plate thoroughly with deionized water when distinct spots are visible.

-

Dry and read: Allow the plate to dry completely overnight in the dark. Count the spots using an automated ELISPOT reader.

Visualizations

IFN-γ Signaling Pathway

Caption: IFN-γ signaling via the JAK-STAT pathway.

HIV-1 Gag p24 ELISPOT Assay Workflow

Caption: A step-by-step workflow for the ELISPOT assay.

References

Application Notes: T-cell Proliferation Assay Using HIV-1 gag p24 (194-210) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell proliferation is a critical hallmark of the adaptive immune response and a key measure of cell-mediated immunity. Assays that quantify T-cell proliferation are indispensable tools in immunology, infectious disease research, and the development of vaccines and immunotherapies. The Human Immunodeficiency Virus Type 1 (HIV-1) gag p24 protein is a major structural component of the viral core and a potent target for the host's T-cell response. Specifically, the peptide sequence spanning amino acids 194-210 of gag p24 is a well-characterized epitope known to elicit T-cell responses in HIV-1 infected individuals.

These application notes provide detailed protocols and guidance for assessing T-cell proliferation in response to the HIV-1 gag p24 (194-210) peptide using two common methods: Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay and Bromodeoxyuridine (BrdU) incorporation assay. Understanding the proliferative capacity of T-cells upon stimulation with this specific peptide can provide valuable insights into the host's immune response to HIV-1, aid in the evaluation of vaccine candidates, and facilitate the screening of immunomodulatory drugs.

Principle of the Assays

T-cell proliferation assays are based on the principle that upon activation by a specific antigen, such as the HIV-1 gag p24 (194-210) peptide, T-lymphocytes undergo clonal expansion, leading to a rapid increase in cell number. This proliferation can be measured by various techniques that detect DNA synthesis or cell division.

-

CFSE Dilution Assay: CFSE is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the tracking of successive generations of proliferating cells by flow cytometry.

-

BrdU Incorporation Assay: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle in proliferating cells. The incorporated BrdU can then be detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells by methods such as flow cytometry or ELISA.

Data Presentation

Quantitative data from T-cell proliferation assays in response to HIV-1 gag p24 (194-210) stimulation can be summarized to evaluate the potency of the immune response. Key parameters include the Stimulation Index (SI), Proliferation Index (PI), and the percentage of divided cells. Below are representative data tables illustrating typical results.

Table 1: T-cell Proliferation in HIV-1 Positive Donors in Response to gag p24 (194-210) - CFSE Assay

| Donor ID | Treatment Status | % Divided Cells (Unstimulated) | % Divided Cells (gag p24 (194-210)) | Stimulation Index (SI) | Proliferation Index (PI) |

| HIV-001 | ART Naive | 0.8 | 15.2 | 19.0 | 2.1 |

| HIV-002 | On ART | 0.5 | 8.9 | 17.8 | 1.8 |

| HIV-003 | Elite Controller | 1.2 | 25.6 | 21.3 | 2.5 |

| Healthy-001 | HIV Negative | 0.3 | 0.5 | 1.7 | 1.1 |

Stimulation Index (SI) = % Divided Cells (Stimulated) / % Divided Cells (Unstimulated) Proliferation Index (PI) = Average number of divisions in responding cells

Table 2: T-cell Proliferation in HIV-1 Positive Donors in Response to gag p24 (194-210) - BrdU Assay

| Donor ID | Treatment Status | % BrdU+ Cells (Unstimulated) | % BrdU+ Cells (gag p24 (194-210)) | Stimulation Index (SI) |

| HIV-004 | ART Naive | 1.1 | 18.5 | 16.8 |

| HIV-005 | On ART | 0.7 | 10.2 | 14.6 |

| HIV-006 | Elite Controller | 1.5 | 29.8 | 19.9 |

| Healthy-002 | HIV Negative | 0.4 | 0.6 | 1.5 |

Stimulation Index (SI) = % BrdU+ Cells (Stimulated) / % BrdU+ Cells (Unstimulated)

Experimental Protocols

Protocol 1: T-cell Proliferation Assay using CFSE Staining and Flow Cytometry

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

-

HIV-1 gag p24 (194-210) peptide (lyophilized)

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Carboxyfluorescein Succinimidyl Ester (CFSE)

-

Dimethyl Sulfoxide (DMSO)

-

Phytohemagglutinin (PHA) as a positive control

-

FACS tubes

-

Flow cytometer

-

96-well round-bottom culture plate

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh heparinized whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1-2 x 10^7 cells/mL.

-

CFSE Staining:

-

Prepare a 5 mM stock solution of CFSE in DMSO.

-

Add the CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.

-

Incubate for 10 minutes at 37°C in the dark.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well round-bottom plate.

-

Prepare the following conditions in triplicate:

-

Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.

-

Peptide Stimulation: Add 100 µL of complete RPMI-1640 medium containing the HIV-1 gag p24 (194-210) peptide at a final concentration of 1-10 µg/mL.

-

Positive Control: Add 100 µL of complete RPMI-1640 medium containing PHA at a final concentration of 5 µg/mL.

-

-

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well into FACS tubes.

-

Wash the cells with FACS buffer (PBS containing 2% FBS).

-

Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, followed by gating on specific T-cell subsets (e.g., CD3+CD4+ or CD3+CD8+).

-

Analyze the CFSE fluorescence in the FITC channel. Proliferating cells will exhibit a sequential halving of CFSE intensity, appearing as distinct peaks.

-

Protocol 2: T-cell Proliferation Assay using BrdU Incorporation and Flow Cytometry

Materials:

-

PBMCs

-

HIV-1 gag p24 (194-210) peptide

-

Complete RPMI-1640 medium

-

PBS

-

BrdU (5-bromo-2'-deoxyuridine)

-

Phytohemagglutinin (PHA)

-

BrdU Staining Kit for Flow Cytometry (containing anti-BrdU antibody, DNase, and permeabilization/fixation buffers)

-

FACS tubes

-

Flow cytometer

-

96-well flat-bottom culture plate

Procedure:

-